2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at the 1-position and a 2-bromobenzamide moiety at the 7-position. The compound’s structural complexity arises from the integration of heterocyclic (thiophene) and halogenated (bromine) components, which are often associated with enhanced biological activity and binding specificity in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIULWUZMNDKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized with a bromine atom through bromination reactions using reagents like bromine or N-bromosuccinimide . The tetrahydroquinoline moiety can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds . The final step involves coupling the thiophene and tetrahydroquinoline intermediates with benzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibit promising anticancer properties. The thiophene moiety is known for its ability to interact with biological targets effectively. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the incorporation of a tetrahydroquinoline structure enhances the compound's affinity for certain receptors involved in cancer pathways.
Antimicrobial Properties
Thiophene derivatives have also demonstrated antimicrobial activity against various pathogens. The presence of the benzamide group may enhance the lipophilicity of the compound, facilitating its penetration into bacterial membranes. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Material Science Applications
Conductive Polymers
The structural features of This compound make it a candidate for use in conductive polymer applications. Thiophene-based polymers are known for their excellent electrical conductivity and stability. The bromine substituent can serve as a functional handle for further chemical modifications that enhance the polymer's electronic properties.
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Excellent |
| Processability | Good |
Organic Synthesis Applications
Building Block for Synthesis
This compound can act as an important building block in organic synthesis due to its reactive bromine atom. It can participate in various coupling reactions such as Suzuki and Heck reactions to form more complex molecular architectures. The ability to modify the thiophene and tetrahydroquinoline components allows for the generation of libraries of compounds with diverse functional groups.
Case Studies
-
Anticancer Compound Development
A study utilized derivatives of thiophene-based benzamides to develop novel anticancer agents. These compounds were synthesized and tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. -
Synthesis of Conductive Polymers
Researchers synthesized polythiophenes using This compound as a precursor. The resulting polymers exhibited remarkable electrical properties suitable for organic electronics applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Insights:
- The ethylsulfonyl group in the analog from introduces strong electron-withdrawing effects, which may modulate reactivity compared to the thiophene-based compound .
- Halogen Effects : Bromine in the target compound offers greater steric bulk and a stronger electron-withdrawing effect compared to chlorine or fluorine in analogs, which could enhance binding to hydrophobic pockets or influence metabolic stability .
Physicochemical and Pharmacokinetic Inferences
While experimental data (e.g., logP, solubility) are unavailable for the target compound, comparisons can be drawn from structural trends:
- Molecular Weight : The target compound’s molecular weight is expected to exceed 398.82 g/mol (furan analog) due to bromine’s higher atomic mass compared to chlorine/fluorine.
- Metabolic Stability : Bromine’s slower metabolic cleavage compared to chlorine/fluorine might extend the target compound’s half-life, though this requires validation .
Research Implications and Limitations
Further research should prioritize:
Experimental Binding Assays : To compare affinity with analogs like the dual-halogen (2-chloro-6-fluoro) derivative .
Solubility and Stability Profiling : Addressing gaps in physicochemical properties.
Biological Activity
The compound 2-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.34 g/mol. The presence of a bromine atom and a thiophene moiety suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with thiophene rings have shown to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating pathways such as the mitochondrial pathway and inhibiting key survival signals like AKT/mTOR signaling .
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.5 μM against human glioblastoma cells, indicating potent cytotoxicity .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Research has shown that similar benzamide derivatives possess activity against various pathogens:
- In vitro Studies : Compounds structurally related to this benzamide have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Tyrosinase Inhibition : Compounds similar to This compound have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. The structure suggests potential for effective inhibition based on previous findings where related compounds achieved IC50 values below 10 µM .
Data Table: Summary of Biological Activities
Q & A
Q. What controls are essential in assessing the compound’s cytotoxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
